9-(2-Hydroxy-3-nonyl)-3-deazaadenine
描述
属性
CAS 编号 |
87871-09-8 |
|---|---|
分子式 |
C15H24N4O |
分子量 |
276.38 g/mol |
IUPAC 名称 |
(2R,3S)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)nonan-2-ol |
InChI |
InChI=1S/C15H24N4O/c1-3-4-5-6-7-12(11(2)20)19-10-18-14-13(19)8-9-17-15(14)16/h8-12,20H,3-7H2,1-2H3,(H2,16,17)/t11-,12+/m1/s1 |
InChI 键 |
DAWSASDELFSMFB-NEPJUHHUSA-N |
SMILES |
CCCCCCC(C(C)O)N1C=NC2=C1C=CN=C2N |
手性 SMILES |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C1C=CN=C2N |
规范 SMILES |
CCCCCCC(C(C)O)N1C=NC2=C1C=CN=C2N |
其他CAS编号 |
87871-09-8 |
同义词 |
(2R,3S)-3-(4-Amino-1H-imidazo(4,5-c)pyridin-1-yl)-2-nonanol 3-deaza-EHNA 4-amino-1-(2-hydroxy-3-nonyl)-1H-imidazo(4,5-c)pyridine 9-(2-hydroxy-3-nonyl)-3-deazaadenine 9-(2-hydroxy-3-nonyl)-3-deazaadenine oxalate, (R*,S*)-(+-)-isomer erythro-9-(2-hydroxy-3-nonyl)-3-deazaadenine |
产品来源 |
United States |
准备方法
Core Structural Assembly
The synthesis begins with 2-chloro-3-nitropyridine (C₅H₃ClN₂O₂) as the starting material. This compound undergoes sequential reactions to introduce the 3-deazaadenine scaffold and the hydroxy-nonyl side chain.
-
Condensation with erythro-3-amino-2-nonanol :
-
Catalytic Hydrogenation :
-
Cyclization to Form the Imidazo[4,5-c]pyridine Core :
Final Functionalization
The intermediate undergoes additional hydrogenation to achieve the target structure:
-
Hydrogenation of Nitro Groups :
Reaction Optimization and Critical Parameters
Key factors influencing reaction efficiency include catalyst selection, solvent systems, and stereochemical control.
Alternative Synthetic Approaches
While the primary route involves pyridine derivatives, alternative methods have been explored:
-
Alkylation of 3-Deazaadenine :
-
Reagents : Sodium hydride (NaH), dimethylformamide (DMF), phosphonylmethoxypropane derivatives.
-
Conditions : Elevated temperatures (80–100°C).
-
Note : This method is less documented but aligns with general nucleophilic substitution strategies for deazaadenine derivatives.
-
Purification and Characterization
Post-synthesis purification and analytical validation are critical for ensuring product quality.
Purification Techniques
Analytical Validation
A summary of key steps and their efficiencies:
Challenges and Limitations
-
Low Yields in Critical Steps : The final hydrogenation step suffers from moderate efficiency, potentially due to steric hindrance from the hydroxy-nonyl group.
-
Stereochemical Purity : Maintaining the erythro configuration requires precise control of reaction conditions to avoid racemization.
-
Scalability : Industrial production may face challenges due to the need for high-pressure hydrogenation and costly catalysts.
化学反应分析
Types of Reactions
9-(2-Hydroxy-3-nonyl)-3-deazaadenine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxy group can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
科学研究应用
Chemistry
9-(2-Hydroxy-3-nonyl)-3-deazaadenine serves as a building block for synthesizing novel compounds with potential therapeutic benefits. Its structure allows for various modifications, leading to new chemical entities with distinct biological activities.
Biology
This compound has been extensively studied for its effects on cellular processes:
- Enzyme Inhibition : It acts as an inhibitor of adenosine deaminase (ADA) and phosphodiesterase (PDE), enzymes crucial for regulating adenosine levels in biological systems. Increased adenosine levels can influence various physiological processes, including inflammation and immune responses .
- Cellular Effects : Research indicates that it modulates signaling pathways, impacting cellular proliferation and differentiation .
Medicine
This compound is investigated for its therapeutic potential:
- Adenosine Deaminase Inhibition : By inhibiting ADA, it increases extracellular adenosine concentrations, which can have protective effects in conditions like ischemia and inflammation .
- Antiviral Activity : Similar compounds have shown efficacy against viruses such as herpes simplex virus (HSV), suggesting that this compound may also possess antiviral properties .
Industry
In industrial applications, this compound can be utilized in:
- Material Development : Its unique chemical structure makes it suitable for creating new materials with specific properties.
- Catalysis : It can serve as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Case Studies
- Adenosine Deaminase Inhibition Studies :
- Antitumor Activity Evaluation :
作用机制
The mechanism of action of 9-(2-Hydroxy-3-nonyl)-3-deazaadenine involves its interaction with specific molecular targets, including:
Adenosine Deaminase Inhibition: The compound inhibits the activity of adenosine deaminase, leading to increased levels of adenosine and its metabolites.
Phosphodiesterase Inhibition: It also inhibits phosphodiesterase, affecting the levels of cyclic nucleotides and influencing various cellular processes.
These interactions result in the modulation of signaling pathways and physiological responses, making the compound a valuable tool for studying enzyme functions and developing new therapeutic agents.
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 EHNA (Erythro-9-(2-Hydroxy-3-nonyl)Adenine)
- Mechanism : EHNA is a competitive ADA inhibitor with a Ki of ~1.5 nM for free ADA but weaker activity against LADA .
- Therapeutic Role: Used to potentiate the activity of deamination-prone nucleosides like 9-β-D-arabinofuranosyladenine (ara-A) by blocking their metabolic inactivation .
- Limitations: Susceptible to degradation by adenosine deaminase, reducing its bioavailability .
2.1.2 1-DeazaEHNA
- Structural Difference : Lacks the nitrogen at position 1 of the purine ring.
- Activity : Exhibits stronger inhibition of LADA (Ki < 1 nM) compared to EHNA, suggesting enhanced binding to the DPPIV-CD26 complex .
2.1.3 Neplanocin A Analogs
- Examples : 9-(trans-2',trans-3'-Dihydroxycyclopent-4'-enyl)-adenine (compound 1) and its 3-deazaadenine derivative (compound 2) .
- Key Features: Retain potent antiviral activity (EC50 < 1 µM against vaccinia virus) but exhibit reduced cytotoxicity compared to neplanocin A due to resistance to adenosine deaminase and kinase . Inhibit AdoHcy hydrolase, elevating intracellular AdoHcy levels, which disrupts viral mRNA capping and methylation .
Pharmacokinetic and Pharmacodynamic Comparisons
Key Research Findings
- ADA Inhibition : 3-deazaEHNA outperforms EHNA in targeting LADA due to its resistance to enzymatic degradation and tighter binding to the DPPIV-CD26 complex .
- Antiviral Activity: 3-deazaadenine derivatives of neplanocin A retain antiviral potency (EC50 ~0.1 µM) while reducing cytotoxicity by 10-fold compared to neplanocin A .
- Synergy with Nucleosides : Co-administration of EHNA or 3-deazaEHNA with ara-A increases intracellular ara-ATP levels by 4-fold, enhancing antitumor efficacy in murine models .
Structural-Activity Relationships
常见问题
Q. How can researchers address variability in ADA inhibition assays due to metal ion interference?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
